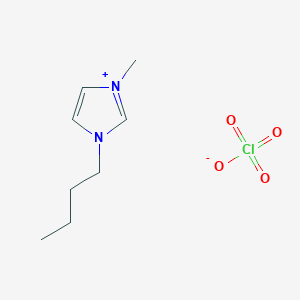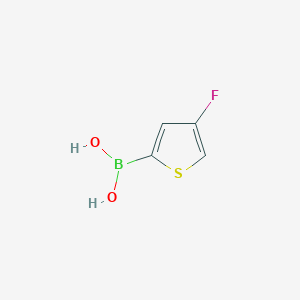
4,5,6,7-Tetrahydro-1H-indazol-5-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Indazol-Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Verbindungen wie 2-Aryliden-6-Furfuryliden-Cyclohexanone und Hexahydroindazole zeigten eine moderate bis hohe Aktivität gegen verschiedene Bakterienkulturen wie Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli .
Synthese neuer Ester
Eine Reihe von t-4-Aryl-3,c-6-Dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-r-5-carbonsäure-Isopropylester wurde aus cyclischen β-Ketoestern synthetisiert. Diese Verbindungen wurden mittels NMR- und IR-Spektroskopie strukturell analysiert, wodurch Erkenntnisse über ihre möglichen Anwendungen gewonnen wurden .
Biologische Aktivität von Derivaten
Neue Derivate von 4,5,6,7-Tetrahydro-2H-indazol wurden synthetisiert und ihre biologischen Aktivitäten untersucht. Die Reaktion bestimmter Dicarboxamide mit Hydrazinhydrat führte zur Bildung dieser Derivate, die verschiedene biologische Implikationen haben könnten .
Korrosionsschutzwirkung
Es wurden Untersuchungen zur Korrosionsschutzwirkung von Triazolderivaten im Zusammenhang mit Indazolverbindungen durchgeführt. Diese Studien zielen darauf ab, neue Inhibitorkompositionen zur Korrosionsschutz von Stahl in Säuren zu entwickeln .
Wirkmechanismus
Target of Action
Indazole derivatives, a family to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes, including cell cycle regulation and volume control .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting the cell cycle and other cellular functions .
Biochemical Pathways
Given that indazole derivatives can inhibit certain kinases, it is plausible that this compound could affect pathways related to cell cycle regulation and other kinase-dependent processes .
Result of Action
Given the potential inhibitory effects of indazole derivatives on certain kinases, this compound could potentially affect cellular processes regulated by these kinases .
Biochemische Analyse
Biochemical Properties
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, facilitating various biochemical transformations. The interactions between 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid and these enzymes often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance catalytic efficiency .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid has been shown to activate signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid has been found to inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site . This inhibition can lead to downstream effects on cell signaling and gene expression. Additionally, 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid vary with different dosages. Low doses of this compound have been shown to promote beneficial effects such as enhanced cell proliferation and tissue regeneration . At higher doses, 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid can exhibit toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile. Additionally, 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid can impact metabolic flux by modulating the activity of key metabolic enzymes.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOPSWGOYYFIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856189 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52834-38-5 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features contribute to the anti-inflammatory activity of these compounds?
A1: The research [] highlights the importance of the aryl group position on the indazole ring for anti-inflammatory activity. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids showed significantly greater potency in reducing carrageenan-induced edema compared to their 2-aryl isomers. This suggests that the position of the aryl group significantly impacts the interaction with the biological target responsible for the anti-inflammatory effect. Further research is needed to elucidate the specific molecular target and mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



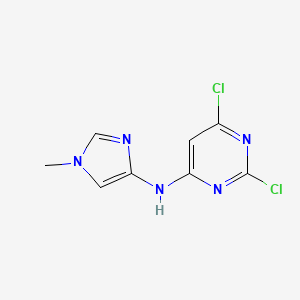

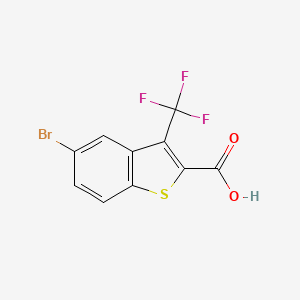
![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)

![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)
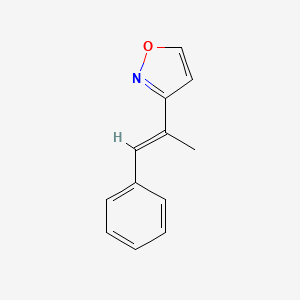
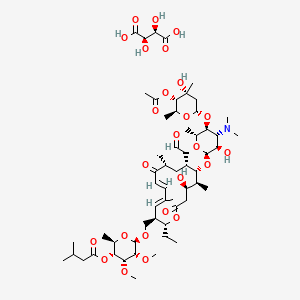
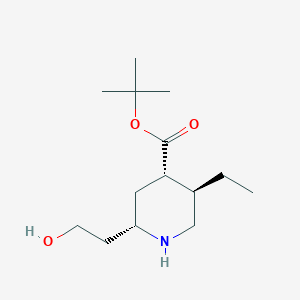
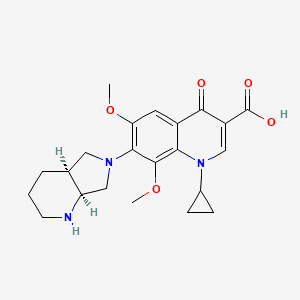
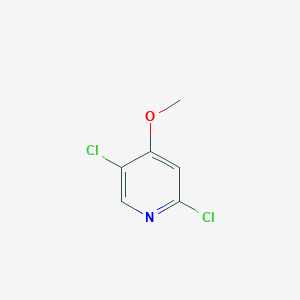
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1401586.png)
